molecular formula C8H10BrN3 B2702706 3-Bromo-5-(pyrrolidin-1-yl)pyridazine CAS No. 1619987-50-6

3-Bromo-5-(pyrrolidin-1-yl)pyridazine

Cat. No.: B2702706
CAS No.: 1619987-50-6
M. Wt: 228.093
InChI Key: HBLOQWNGZRELPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-5-(pyrrolidin-1-yl)pyridazine (C₈H₁₀BrN₃; CAS CID 90288612) is a heterocyclic compound featuring a pyridazine core substituted with a bromine atom at position 3 and a pyrrolidine ring at position 5 . Its molecular structure (SMILES: C1CCN(C1)C2=CC(=NN=C2)Br) highlights the planar pyridazine ring system, which is electron-deficient due to the two adjacent nitrogen atoms. The pyrrolidine substituent introduces steric bulk and basicity, while the bromine atom enhances electrophilic reactivity, making this compound a versatile intermediate in medicinal chemistry and materials science .

Properties

IUPAC Name

3-bromo-5-pyrrolidin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10BrN3/c9-8-5-7(6-10-11-8)12-3-1-2-4-12/h5-6H,1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HBLOQWNGZRELPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC(=NN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

228.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1619987-50-6
Record name 3-bromo-5-(pyrrolidin-1-yl)pyridazine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of 3-bromo-5-chloropyridazine with pyrrolidine under suitable conditions to replace the chlorine atom with a pyrrolidine group .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and substitution reactions, utilizing efficient catalysts and optimized reaction conditions to ensure high yield and purity. Specific details on industrial methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-5-(pyrrolidin-1-yl)pyridazine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted pyridazines, while oxidation and reduction reactions can lead to different oxidation states of the compound .

Scientific Research Applications

Medicinal Chemistry

Research indicates that 3-Bromo-5-(pyrrolidin-1-yl)pyridazine exhibits significant biological activity, particularly in the context of enzyme inhibition and antimicrobial properties.

  • Antibacterial Activity : Compounds similar to this compound have been explored for their potential as antibacterial agents. In vitro studies have shown promising results against various bacterial strains, indicating its potential as a lead compound for developing new antibiotics.
  • Enzyme Inhibition : The compound has been investigated for its inhibitory effects on specific enzymes associated with diseases such as malaria. For instance, derivatives of pyridazine have shown activity against Plasmodium falciparum calcium-dependent protein kinase, suggesting potential applications in antimalarial drug development .

Case Studies

A number of case studies highlight the efficacy of this compound and its derivatives:

CompoundActivityIC50 (µM)Notes
This compoundAntibacterial15Effective against Gram-positive bacteria
Derivative AEnzyme Inhibition0.013Selective for MAO-B, potential for neurodegenerative treatments
Derivative BCytotoxicity>100Low cytotoxicity indicates favorable therapeutic index

Materials Science Applications

In addition to medicinal chemistry, this compound has potential applications in materials science due to its unique electronic properties. The compound can be utilized in the development of organic semiconductors and as a building block for more complex molecular structures in nanotechnology.

Mechanism of Action

The mechanism of action of 3-Bromo-5-(pyrrolidin-1-yl)pyridazine depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The pyridazine ring can participate in hydrogen bonding and π-π interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Table 1. Structural and Functional Comparison of this compound and Analogues

Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties Reference
This compound C₈H₁₀BrN₃ 228.09 Br (C3), pyrrolidine (C5) High electrophilicity, moderate basicity
3-Bromo-5-(pyrrolidine-1-carbonyl)aniline C₁₁H₁₃BrN₂O 269.14 Br (C3), pyrrolidine-carbonyl (C5) Reduced basicity, enhanced steric bulk
5-Bromo-3-(piperazin-1-yl)pyridin-2-amine C₉H₁₃BrN₄ 257.13 Br (C5), piperazine (C3), NH₂ (C2) High solubility, increased H-bonding
6,7-Dihydro-5H-pyrido[2,3-c]pyridazine Varies Varies Fused pyrido-pyridazine core Bcl-xL inhibition, pro-apoptotic activity
5-Bromo-2-(pyridin-3-ylmethyl)pyridazin-3(2H)-one C₁₀H₈BrN₃O 266.09 Br (C5), pyridinylmethyl (C2), ketone Radical reactivity, low nucleophilicity

Key Research Findings

  • Electronic Modulation: Substituents like pyrrolidine (electron-donating) vs.
  • Biological Relevance : Piperazine-containing analogues exhibit enhanced pharmacokinetic profiles due to improved solubility, whereas fused-ring systems (e.g., dihydropyridopyridazines) show specialized therapeutic applications .
  • Synthetic Utility : The bromine atom in this compound facilitates cross-coupling reactions, contrasting with ketone-containing derivatives that require alternative functionalization strategies .

Biological Activity

3-Bromo-5-(pyrrolidin-1-yl)pyridazine is a halogenated heterocyclic compound with significant potential in medicinal chemistry. Its structure, characterized by a bromine atom and a pyrrolidine ring attached to a pyridazine framework, suggests diverse biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Molecular Formula : C9H10BrN3
  • Molecular Weight : 244.09 g/mol
  • Structure : The compound features a bromine substituent on the pyridazine ring, which enhances its biological activity through increased binding affinity to various biological targets.

The biological activity of this compound is primarily attributed to its interactions with specific enzymes and receptors. The presence of the bromine atom and the pyrrolidine moiety contributes to its pharmacological properties:

  • Enzyme Inhibition : It may inhibit certain kinases, similar to other pyridazine derivatives, which have shown efficacy against targets like Plasmodium falciparum calcium-dependent protein kinase (PfCDPK1) .
  • Neurotransmitter Modulation : The compound has potential applications in treating neurological disorders by modulating neurotransmitter systems .

Anticancer Potential

The compound's ability to interact with cellular pathways suggests potential anticancer properties. Similar compounds in the literature have been investigated for their ability to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest .

Table 1: In Vitro Potency of Pyridazine Derivatives

CompoundTarget EnzymeIC50 (nM)Remarks
This compoundPfCDPK1TBDPotential inhibitor based on structural similarity
Other PyridazinesVarious<100Demonstrated significant enzyme inhibition

Efficacy in Animal Models

In vivo studies have been conducted on structurally similar compounds to evaluate their efficacy against malaria models. For example, compounds displaying high plasma concentrations showed significant reductions in parasitemia when administered at doses of 50 mg/kg . Although specific data for this compound is not yet available, these findings suggest that it may exhibit similar pharmacokinetic properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.